N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide” is a complex organic molecule that contains a pyrazole ring and an oxadiazole ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring and an oxadiazole ring. The pyrazole ring contains two nitrogen atoms, and the oxadiazole ring contains an oxygen atom and two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the pyrazole and oxadiazole rings. For example, pyrazole rings can undergo reactions such as alkylation, acylation, and halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of atoms and the presence of the pyrazole and oxadiazole rings. These properties could include melting point, boiling point, solubility, and stability .作用機序
Target of Action
The primary target of F5074-0077 is the phosphatidylinositol 3-kinase (PI3K) alpha . PI3K alpha is a key enzyme in the PI3K signaling pathway, which plays a crucial role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
F5074-0077 acts as a highly selective inhibitor and degrader of mutant PI3K alpha . It binds to the PI3K alpha, inhibiting its activity and leading to its degradation . This dual mechanism of action disrupts the PI3K signaling pathway, which is often dysregulated in various types of cancer .
Biochemical Pathways
The inhibition and degradation of PI3K alpha by F5074-0077 disrupt the PI3K signaling pathway . This pathway is involved in many cellular functions, including cell growth and survival. Its dysregulation is commonly associated with tumor growth and resistance to antineoplastic agents .
Pharmacokinetics
The pharmacokinetics of F5074-0077 are currently under investigation. Preliminary studies suggest that it is well-tolerated and that its pharmacokinetics are influenced by the activity of the cytochrome P450 (CYP) enzyme CYP3A4 . The strong CYP3A inhibitor itraconazole reduced F5074-0077’s oral clearance by 51% and increased its area under the plasma concentration-time curve (AUC) by 104%, while the strong CYP3A inducer rifampin increased its oral clearance by 6.4-fold and decreased its AUC by 84% .
Result of Action
The inhibition and degradation of PI3K alpha by F5074-0077 disrupt the PI3K signaling pathway, leading to a decrease in cell growth and survival . This can result in the inhibition of tumor growth and increased sensitivity to antineoplastic agents .
Action Environment
The action, efficacy, and stability of F5074-0077 can be influenced by various environmental factors. For example, the presence of other drugs that inhibit or induce CYP3A can affect the pharmacokinetics of F5074-0077 . Additionally, the presence of PIK3CA mutations in the tumor can enhance the drug’s efficacy .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[5-(2,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-4-8(16)11-10-13-12-9(17-10)7-5-6(2)14-15(7)3/h5H,4H2,1-3H3,(H,11,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXSWKCDUNLQDLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC(=NN2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。